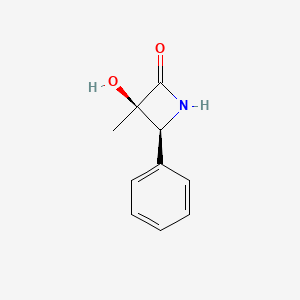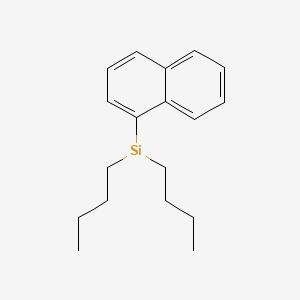
Dibutyl(naphthalen-1-YL)silyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(naphthalen-1-YL)silyl is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a naphthalene ring attached to a silicon atom, which is further bonded to two butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(naphthalen-1-YL)silyl typically involves the reaction of naphthalene derivatives with silicon-containing reagents. One common method is the reaction of naphthalene with dibutyldichlorosilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or hexane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
Dibutyl(naphthalen-1-YL)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.
科学的研究の応用
Dibutyl(naphthalen-1-YL)silyl has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of Dibutyl(naphthalen-1-YL)silyl involves its interaction with various molecular targets The silicon atom in the compound can form bonds with other atoms or molecules, leading to the formation of new compounds or materials The naphthalene ring provides aromatic stability and can participate in π-π interactions with other aromatic systems
類似化合物との比較
Similar Compounds
Dibutylbis(naphthalen-1-YL)silane: This compound has two naphthalene rings attached to the silicon atom, providing different structural and chemical properties.
Naphthalen-1-yl-selenyl derivatives: These compounds contain selenium instead of silicon and exhibit different reactivity and applications.
Naphthalen-1-yl-propenone derivatives: These compounds have a propenone group attached to the naphthalene ring, leading to different chemical behavior.
Uniqueness
Dibutyl(naphthalen-1-YL)silyl is unique due to the presence of both butyl groups and a naphthalene ring attached to the silicon atom. This combination provides a balance of hydrophobic and aromatic characteristics, making it suitable for various applications in chemistry, biology, and industry.
特性
CAS番号 |
143278-00-6 |
|---|---|
分子式 |
C18H25Si |
分子量 |
269.5 g/mol |
InChI |
InChI=1S/C18H25Si/c1-3-5-14-19(15-6-4-2)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3 |
InChIキー |
CYKXOEQSWALHRR-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](CCCC)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


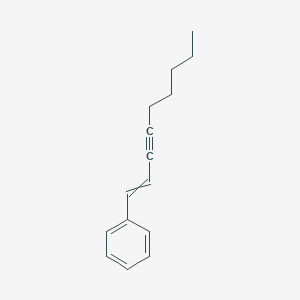
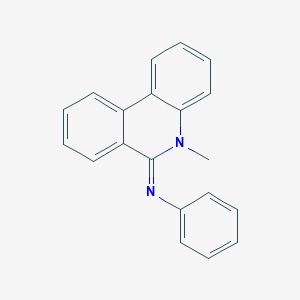
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)


![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)

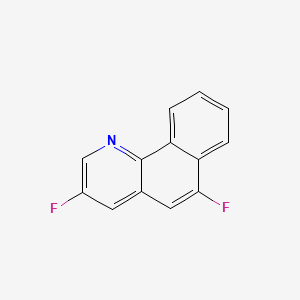
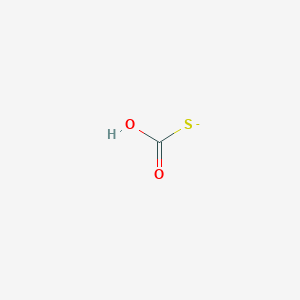
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
